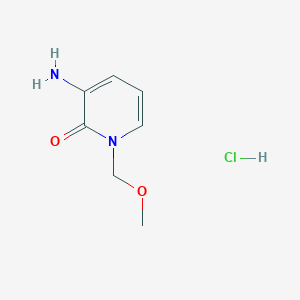
3-Amino-1-(methoxymethyl)pyridin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Amino-1-(methoxymethyl)pyridin-2-one hydrochloride, also known as AMMPH, is a chemical compound that has been synthesized for its potential use as a pharmacological agent. This compound has been studied for its potential therapeutic applications in various scientific research fields.
Scientific Research Applications
Electrochemical Applications
Electroreduction of Pyridine Derivatives The electroreduction of substituents like aminomethyl on a pyridine ring has been studied, demonstrating that the reduction potential varies based on the position on the pyridine ring and the type of substituent attached. This research provides insights into the electrochemical behavior and reduction mechanisms of compounds like 3-Amino-1-(methoxymethyl)pyridin-2-one hydrochloride in aqueous sulfuric acid solutions, highlighting their potential applications in synthetic electrochemistry (Nonaka et al., 1981).
Regioselective Halogenation of Pyridines The regioselective halogenation of activated pyridines, including derivatives like 3-Amino-1-(methoxymethyl)pyridin-2-one hydrochloride, has been explored. This research offers insights into the reactivity and selectivity of halogenation reactions involving pyridine derivatives, which is significant for the synthesis of halogenated organic compounds (Canibano et al., 2001).
Coordination Chemistry and Chelation
Synthesis of Metal-Ion Chelators Research on the directed aminomethylation of pyridinones, which are structurally similar to 3-Amino-1-(methoxymethyl)pyridin-2-one hydrochloride, provides a route to synthesize derivatives that act as bidentate metal-ion chelators. This is particularly important in the field of medicinal chemistry for creating compounds that can chelate metal ions (Patel et al., 1996).
Coordination Properties with Iron(III) Ions The coordination properties of pyridine derivatives towards Fe(III) ions have been studied, revealing the potential of compounds like 3-Amino-1-(methoxymethyl)pyridin-2-one hydrochloride in forming complexes with metal ions. This research is important for understanding the coordination chemistry and potential applications in catalysis or material science (Benković et al., 2020).
Enzyme Inhibition
Inactivation of Monoamine Oxidase B Derivatives of pyrrolidinone, structurally related to 3-Amino-1-(methoxymethyl)pyridin-2-one hydrochloride, have been synthesized and shown to inactivate monoamine oxidase B. This could have implications in the development of treatments for diseases related to neurotransmitter metabolism (Ding & Silverman, 1992).
Synthesis of Heterocyclic Compounds
Acylation of Pyrrolidine-2,4-diones Research involving the acylation of pyrrolidine-2,4-diones, related to 3-Amino-1-(methoxymethyl)pyridin-2-one hydrochloride, highlights the synthetic routes to diverse heterocyclic compounds. This is significant for creating new molecules with potential pharmacological activities (Jones et al., 1990).
Nucleoside Activation and Oligonucleotide Synthesis
Selective O-phosphitilation with Nucleoside Phosphoramidite Reagents The research on the selective activation of nucleosides with pyridine hydrochloride/imidazole is crucial for the synthesis of oligonucleotides, especially those containing sensitive substituents. This highlights the importance of compounds like 3-Amino-1-(methoxymethyl)pyridin-2-one hydrochloride in the field of nucleic acid chemistry (Gryaznov & Letsinger, 1992).
properties
IUPAC Name |
3-amino-1-(methoxymethyl)pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-11-5-9-4-2-3-6(8)7(9)10;/h2-4H,5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYOAUFTGWZJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=CC=C(C1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(methoxymethyl)pyridin-2-one;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2830606.png)

![4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine](/img/structure/B2830609.png)
![3-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2830611.png)
![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2830613.png)
![6-[4-(3-Methoxy-2-methylindazole-6-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2830615.png)
![methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate](/img/structure/B2830616.png)
![N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2830617.png)
![1-((3-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2830619.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2830620.png)

![5,9-Diazaspiro[3.6]decan-10-one](/img/structure/B2830623.png)
![2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid](/img/structure/B2830625.png)
